molecular formula C10H11NO4 B2995401 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran CAS No. 85258-17-9

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran

Cat. No.: B2995401
CAS No.: 85258-17-9
M. Wt: 209.201
InChI Key: USEPRRGOEDINQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out in the presence of sodium carbonate in N-methyl pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both nitro and methoxy groups enhances its potential as a versatile scaffold for drug development and other applications .

Biological Activity

5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran (CAS No. 85258-17-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.1986 g/mol
  • Structure : The compound features a benzofuran backbone with a methoxy group, a methyl group, and a nitro group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of methoxy and nitro groups can be performed via electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies have shown that related benzofuran derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds range from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µM)
Example AE. coli0.0195
Example BB. mycoides0.0048
Example CC. albicans0.039

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties:

  • Studies indicate that derivatives exhibit MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anticancer Potential

Emerging research suggests that benzofuran derivatives may possess anticancer properties:

  • In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines and inhibit cell proliferation, highlighting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of E. coli, with an MIC of approximately 0.0195 mg/mL, suggesting strong antibacterial activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzofuran derivatives on breast cancer cells. The findings revealed that these compounds could induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The nitro group may play a crucial role in binding to active sites of enzymes involved in microbial metabolism.
  • Cell Cycle Modulation : In cancer cells, the compound may interfere with cell cycle progression by modulating signaling pathways associated with proliferation and apoptosis.

Properties

IUPAC Name

5-methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-3-7-4-10(14-2)8(11(12)13)5-9(7)15-6/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEPRRGOEDINQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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